

Physical properties of 4-Isopropylbenzenesulfonyl chloride (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylbenzenesulfonyl chloride

Cat. No.: B1302011

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Isopropylbenzenesulfonyl Chloride**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical reagents is fundamental to their successful application in synthesis and analysis. This guide provides a focused overview of the key physical characteristics of **4-Isopropylbenzenesulfonyl chloride**, a significant compound in organic synthesis.

Physical Properties of 4-Isopropylbenzenesulfonyl Chloride

4-Isopropylbenzenesulfonyl chloride, with the CAS number 54997-90-9, is an organosulfur compound whose physical state can be either a solid or a liquid at room temperature.^{[1][2]} Its properties are critical for determining appropriate storage, handling, and reaction conditions.

Data Presentation: A Summary of Physical Constants

The following table summarizes the key physical properties of **4-Isopropylbenzenesulfonyl chloride**.

Physical Property	Value	Notes
Melting Point	Data not consistently available; compound can be a solid or liquid at room temperature. [1] [2]	The physical form as a solid suggests a melting point near or slightly above ambient temperature. [1]
Boiling Point	~310.63 °C	Estimated value. [3]
Density	~1.220 g/mL at 25 °C [1] [4]	
Refractive Index	$n_{20/D}$ ~1.5410 [1] [4]	Measured at 20 °C using the sodium D-line.
Molecular Formula	$C_9H_{11}ClO_2S$	
Molecular Weight	218.70 g/mol [1]	
Appearance	Clear colorless to pale yellow liquid or solid. [1] [2]	

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is crucial for verifying the purity and identity of a compound.[\[5\]](#)

Methodology for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range over which the solid transitions to a liquid.[\[6\]](#) Impurities typically cause a depression and broadening of the melting point range.[\[6\]](#) The capillary method is a standard technique for this determination.[\[7\]](#)

Protocol:

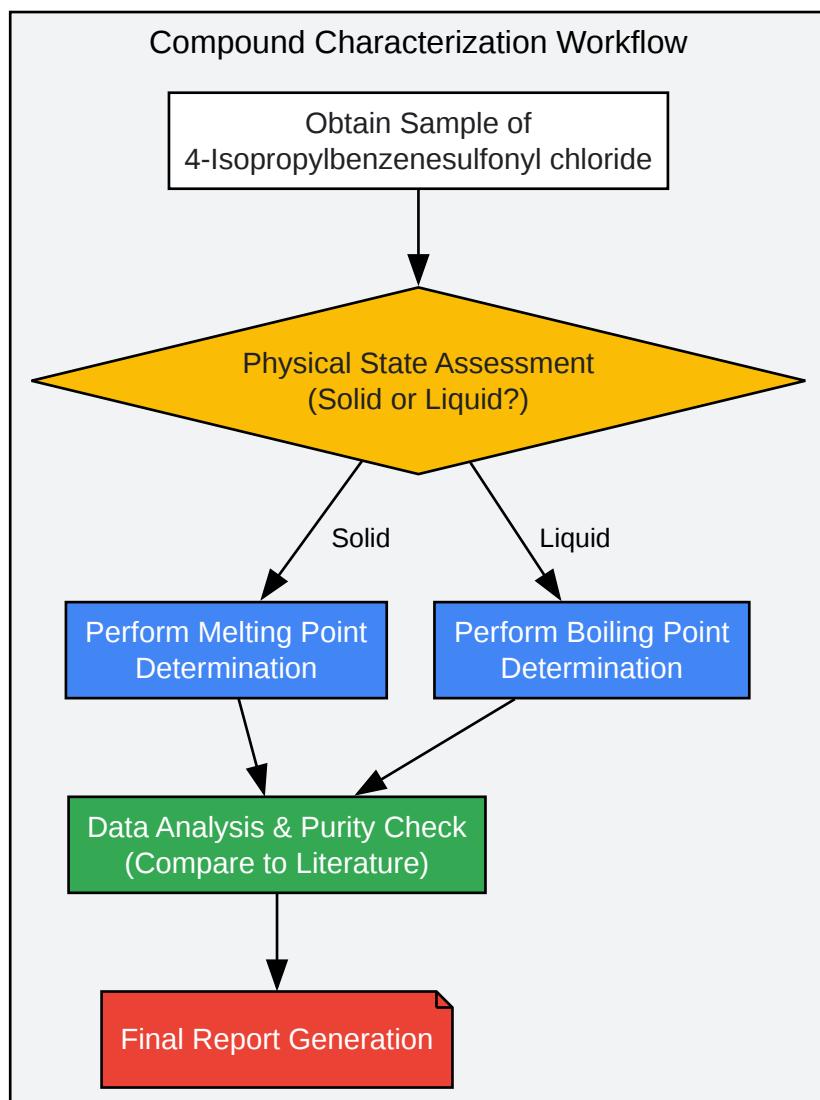
- Sample Preparation: Ensure the solid sample of **4-Isopropylbenzenesulfonyl chloride** is thoroughly dry and finely powdered.

- Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample, tapping the sealed end on a hard surface to compact the material to a height of 2-3 mm.[8]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[6] The capillary should be positioned adjacent to the thermometer bulb.
- Heating:
 - For an unknown compound, a rapid initial heating (10-20 °C per minute) can be used to determine an approximate melting range.[8]
 - For a precise measurement, a second sample should be heated slowly, at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point. [8]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted into a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.

Methodology for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] For small sample volumes, the micro boiling point (or Siwoloboff) method using a Thiele tube is effective.[10][11]

Protocol:


- Sample Preparation: Add approximately 0.5 mL of liquid **4-Isopropylbenzenesulfonyl chloride** to a small test tube (e.g., a Durham tube).
- Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11] Immerse this assembly in a Thiele tube

containing a high-boiling liquid like mineral oil.[11]

- Heating: Gently and evenly heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[12] Convection currents will ensure uniform temperature distribution.[9]
- Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end.[12] This indicates the liquid's vapor has displaced all the air and is now escaping.
- Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11][12] This is the point where the external pressure overcomes the vapor pressure of the sample.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of a chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. byjus.com [byjus.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. How To [chem.rochester.edu]
- 5. scribd.com [scribd.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chemconnections.org [chemconnections.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Physical properties of 4-Isopropylbenzenesulfonyl chloride (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302011#physical-properties-of-4-isopropylbenzenesulfonyl-chloride-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com